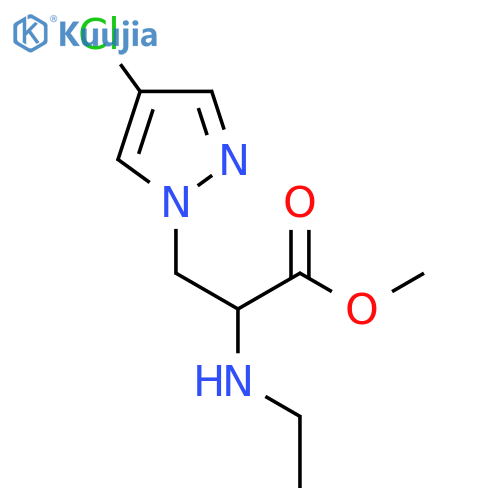Cas no 1250411-03-0 (methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate)

1250411-03-0 structure
商品名:methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate
- AKOS011199342
- EN300-1123206
- 1250411-03-0
-
- インチ: 1S/C9H14ClN3O2/c1-3-11-8(9(14)15-2)6-13-5-7(10)4-12-13/h4-5,8,11H,3,6H2,1-2H3
- InChIKey: IFNRQMYMODBBDN-UHFFFAOYSA-N
- ほほえんだ: ClC1C=NN(C=1)CC(C(=O)OC)NCC
計算された属性
- せいみつぶんしりょう: 231.0774544g/mol
- どういたいしつりょう: 231.0774544g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 6
- 複雑さ: 216
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 56.2Ų
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1123206-5.0g |
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate |
1250411-03-0 | 5g |
$3645.0 | 2023-06-09 | ||
| Enamine | EN300-1123206-10.0g |
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate |
1250411-03-0 | 10g |
$5405.0 | 2023-06-09 | ||
| Enamine | EN300-1123206-0.25g |
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate |
1250411-03-0 | 95% | 0.25g |
$906.0 | 2023-10-26 | |
| Enamine | EN300-1123206-1g |
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate |
1250411-03-0 | 95% | 1g |
$986.0 | 2023-10-26 | |
| Enamine | EN300-1123206-0.05g |
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate |
1250411-03-0 | 95% | 0.05g |
$827.0 | 2023-10-26 | |
| Enamine | EN300-1123206-0.1g |
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate |
1250411-03-0 | 95% | 0.1g |
$867.0 | 2023-10-26 | |
| Enamine | EN300-1123206-2.5g |
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate |
1250411-03-0 | 95% | 2.5g |
$1931.0 | 2023-10-26 | |
| Enamine | EN300-1123206-10g |
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate |
1250411-03-0 | 95% | 10g |
$4236.0 | 2023-10-26 | |
| Enamine | EN300-1123206-5g |
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate |
1250411-03-0 | 95% | 5g |
$2858.0 | 2023-10-26 | |
| Enamine | EN300-1123206-0.5g |
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate |
1250411-03-0 | 95% | 0.5g |
$946.0 | 2023-10-26 |
methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate 関連文献
-
Vladimir F. Kuznetsov,Alan J. Lough,Dmitry G. Gusev Chem. Commun., 2002, 2432-2433
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755
-
4. Structural characterization of ZnS nanocrystals with a conic head using HR–TEM and HAADF tomography†Masato Uehara,Yusuke Nakamura,Satoshi Sasaki,Hiroyuki Nakamura CrystEngComm, 2011,13, 5998-6001
-
Riadh Hanachi,Mohammed A. M. Alkhalifah,Faisal Alresheedi,Bahoueddine Tangour,Majdi Hochlaf New J. Chem., 2021,45, 17796-17807
1250411-03-0 (methyl 3-(4-chloro-1H-pyrazol-1-yl)-2-(ethylamino)propanoate) 関連製品
- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)
- 109153-46-0(2-methyl-N-9H-purin-6-yl-Propanamide)
- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)
- 2171156-51-5(4-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 1805703-96-1(Ethyl 2-(3-bromopropanoyl)-4-ethylbenzoate)
- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)
推奨される供給者
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
